Voreloxin

Vue d'ensemble

Description

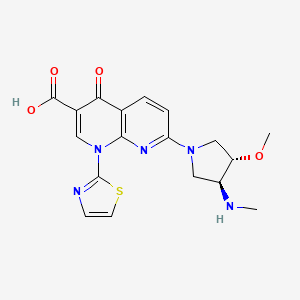

La vosaroxine est un dérivé synthétique de la quinolone anticancéreuse qui fonctionne comme un inhibiteur de la topoisomérase II. Elle est principalement étudiée pour son potentiel dans le traitement de la leucémie myéloïde aiguë et du cancer de l'ovaire. La vosaroxine est unique en raison de son noyau de naphtyridine, qui la distingue des autres inhibiteurs de la topoisomérase II .

Méthodes De Préparation

La vosaroxine est synthétisée par une série de réactions chimiques impliquant la formation de son noyau de naphtyridine. La voie de synthèse implique généralement :

Formation du noyau de naphtyridine : Elle est réalisée par un processus en plusieurs étapes qui comprend des réactions de cyclisation.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes méthoxy et méthylamino dans le noyau de naphtyridine.

Assemblage final : Couplage de la naphtyridine fonctionnalisée avec d'autres fragments moléculaires pour former le composé final.

Les méthodes de production industrielle de la vosaroxine consistent à optimiser ces voies de synthèse afin de garantir un rendement et une pureté élevés. Cela comprend le contrôle des conditions réactionnelles telles que la température, la pression et le pH, ainsi que l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction .

Analyse Des Réactions Chimiques

La vosaroxine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La vosaroxine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier le noyau de la quinolone, affectant son activité.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, modifiant potentiellement ses propriétés pharmacologiques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les métabolites déméthylés et hydroxylés .

4. Applications de la recherche scientifique

La vosaroxine a plusieurs applications de recherche scientifique :

Chimie : La vosaroxine est étudiée pour sa structure chimique et sa réactivité uniques, ce qui fournit des informations sur la conception de nouveaux dérivés de la quinolone.

Biologie : La recherche porte sur ses interactions avec les composants cellulaires, en particulier l'ADN et les enzymes de la topoisomérase II.

Médecine : La vosaroxine est principalement étudiée pour ses propriétés anticancéreuses, en particulier dans le traitement de la leucémie myéloïde aiguë et du cancer de l'ovaire.

5. Mécanisme d'action

La vosaroxine exerce ses effets en inhibant la topoisomérase II, une enzyme essentielle à la réplication et à la réparation de l'ADN. En se liant à la topoisomérase II, la vosaroxine empêche la religaison des brins d'ADN, ce qui entraîne des ruptures double brin. Cela entraîne un arrêt du cycle cellulaire en phase G2 et induit finalement l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses .

Applications De Recherche Scientifique

Vosaroxin has several scientific research applications:

Chemistry: Vosaroxin is studied for its unique chemical structure and reactivity, providing insights into the design of new quinolone derivatives.

Biology: Research focuses on its interactions with cellular components, particularly DNA and topoisomerase II enzymes.

Medicine: Vosaroxin is primarily investigated for its anticancer properties, especially in treating acute myeloid leukemia and ovarian cancer.

Mécanisme D'action

Vosaroxin exerts its effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. By binding to topoisomerase II, vosaroxin prevents the re-ligation of DNA strands, leading to double-strand breaks. This results in cell cycle arrest at the G2 phase and ultimately induces apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

La vosaroxine est comparée à d'autres inhibiteurs de la topoisomérase II tels que :

Anthracyclines : Ces dernières comprennent la doxorubicine et la daunorubicine.

Anthracenediones : La mitoxantrone en est un exemple.

Epipodophyllotoxines : L'étoposide est un composé bien connu de cette classe.

La particularité de la vosaroxine réside dans son noyau de naphtyridine, qui lui confère des propriétés pharmacologiques distinctes et un profil de sécurité potentiellement meilleur par rapport aux autres inhibiteurs de la topoisomérase II .

Activité Biologique

Voreloxin, also known as SNS-595, is a novel anticancer agent classified as a quinolone derivative. It primarily functions as a topoisomerase II inhibitor, showing significant promise in treating acute myeloid leukemia (AML) and other malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic combinations.

This compound operates through several key mechanisms:

- DNA Intercalation : this compound intercalates into DNA strands, disrupting the normal function of topoisomerase II. This action leads to the formation of DNA double-strand breaks (DSBs), which are critical for its anticancer efficacy .

- Cell Cycle Arrest : The compound induces G2 phase cell cycle arrest, preventing cells from proceeding to mitosis. This mechanism is vital for enhancing the effectiveness of concurrent chemotherapeutic agents .

- Apoptosis Induction : this compound promotes apoptosis in cancer cells through a dose-dependent increase in apoptotic markers, demonstrating its potential to eliminate malignant cells effectively .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| DNA Intercalation | Inserts between DNA bases, disrupting topoisomerase II activity. |

| Cell Cycle Arrest | Causes G2 phase arrest, preventing mitosis. |

| Apoptosis Induction | Increases apoptotic markers in a dose-dependent manner. |

Efficacy in Clinical Trials

This compound has been evaluated in multiple clinical trials, particularly focusing on AML and ovarian cancer. Key findings include:

- Phase 2 Trials : Studies have shown that this compound exhibits synergistic effects when combined with cytarabine (Ara-C), with a mean combination index of 0.79 across various AML samples .

- Lethal Dose Metrics : The mean lethal dose (LD50) for primary AML blasts was determined to be 2.30 µM, which is significantly lower than that of traditional agents like Ara-C (4.9 µM) in the same cohort .

Table 2: Clinical Trial Results for this compound

| Trial Phase | Cancer Type | Combination Treatment | LD50 (µM) | Synergistic Index |

|---|---|---|---|---|

| Phase 2 | Acute Myeloid Leukemia | This compound + Cytarabine | 2.30 | 0.79 |

| Phase 2 | Ovarian Cancer | This compound + Platinum-based therapies | TBD | TBD |

Case Studies and Research Findings

Several studies have provided insights into the effectiveness and safety profile of this compound:

- In Vitro Studies : Research demonstrated that this compound effectively induced apoptosis in various leukemia cell lines, including those lacking functional p53 genes. This suggests that its mechanism is independent of p53 status, making it a viable option for resistant cancer types .

- Combination Therapies : A study involving the combination of this compound with MEK inhibitors (e.g., TAK-733) showed enhanced apoptosis rates compared to either treatment alone, indicating potential for multi-targeted therapeutic strategies in AML .

- Safety Profile : Unlike traditional anthracyclines, this compound has shown limited cardiotoxicity, making it an attractive candidate for patients who are at risk for heart-related side effects from conventional chemotherapy .

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| In Vitro Efficacy | Effective against p53-null leukemia cells |

| Combination Therapy | Enhanced apoptosis with MEK inhibitors |

| Safety Profile | Limited cardiotoxicity compared to anthracyclines |

Propriétés

IUPAC Name |

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAFZXJXZHRNAQ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938662 | |

| Record name | Vosaroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175414-77-4 | |

| Record name | Vosaroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vosaroxin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vosaroxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vosaroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOSAROXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Vosaroxin exerts its anticancer activity by intercalating into DNA and inhibiting topoisomerase II. This dual mechanism disrupts DNA replication and repair processes, leading to G2/M cell cycle arrest and ultimately inducing apoptosis in cancer cells [, , , , ].

A: While both Vosaroxin and anthracyclines target topoisomerase II, Vosaroxin exhibits a distinct mechanism. Unlike anthracyclines, Vosaroxin acts as an intercalating poison, directly inhibiting topoisomerase II without generating reactive oxygen species [, ]. This difference contributes to Vosaroxin’s potentially favorable cardiac safety profile compared to anthracyclines.

A: The molecular formula of Vosaroxin is C22H17FN4O6, and its molecular weight is 452.4 g/mol [].

A: Vosaroxin is primarily being investigated for its potential in treating acute myeloid leukemia (AML), particularly in relapsed or refractory cases and in older adult patients [, , , , , , , , , , , ].

A: The VALOR trial, a phase 3 study, investigated Vosaroxin in combination with cytarabine for R/R AML. While the trial did not meet its primary overall survival endpoint in the overall study population, it showed improved overall survival and higher CR rates in patients over 60 years old compared to cytarabine alone [, , , ].

A: Within the VALOR trial, older patients (≥60 years old), particularly those with early relapse, experienced improved outcomes with Vosaroxin plus cytarabine compared to cytarabine alone [, , ].

A: Beyond cytarabine, researchers are investigating Vosaroxin's potential synergy with other agents for AML treatment, including decitabine, venetoclax, tyrosine kinase inhibitors, hypomethylating agents, and immunotherapeutic agents [, , ].

A: Common adverse effects observed in clinical trials of Vosaroxin included thrombocytopenia, febrile neutropenia, anemia, neutropenia, sepsis, pneumonia, stomatitis, and hypokalemia []. Oral mucositis was also a notable adverse effect, and strategies like oral cryotherapy were explored to mitigate this [].

A: Preclinical and clinical data suggest that Vosaroxin has a lower risk of cardiotoxicity compared to anthracyclines. This difference is attributed to Vosaroxin’s distinct mechanism of action, which does not involve the generation of reactive oxygen species [, , , , ].

A: While specific resistance mechanisms to Vosaroxin in AML are not fully elucidated in the provided abstracts, research has identified that Vosaroxin is not a substrate for P-glycoprotein, a common mediator of multidrug resistance [, , ]. This characteristic suggests that Vosaroxin might retain activity in AML cases resistant to other drugs due to P-glycoprotein overexpression.

ANone: Ongoing research on Vosaroxin includes:

- Optimizing dose and schedule: Identifying the most effective and tolerable dose and schedule for different AML patient populations [, ].

- Developing predictive biomarkers: Investigating potential biomarkers that could predict Vosaroxin response and guide personalized treatment strategies [].

- Exploring combination therapies: Evaluating synergistic combinations of Vosaroxin with other agents, including targeted therapies and immunotherapies, to enhance efficacy [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.